molecular formula C23H23ClN2O B14951287 [2-(3-Chlorophenyl)-3-methylquinolin-4-yl](4-methylpiperidin-1-yl)methanone

[2-(3-Chlorophenyl)-3-methylquinolin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B14951287
M. Wt: 378.9 g/mol
InChI Key: VTLQXGDMMVYMNX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 3-chlorophenyl group, a methyl group, and a 4-methylpiperidine-1-carbonyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The 3-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Introduction of the Piperidine Moiety: The 4-methylpiperidine-1-carbonyl group can be attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)quinoline: Lacks the methyl group at the 3-position.

    2-(3-Chlorophenyl)-3-methylquinoline: Lacks the piperidine moiety.

    4-(4-Methylpiperidine-1-carbonyl)quinoline: Lacks the 3-chlorophenyl group.

Uniqueness

2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O

Molecular Weight

378.9 g/mol

IUPAC Name

[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H23ClN2O/c1-15-10-12-26(13-11-15)23(27)21-16(2)22(17-6-5-7-18(24)14-17)25-20-9-4-3-8-19(20)21/h3-9,14-15H,10-13H2,1-2H3

InChI Key

VTLQXGDMMVYMNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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